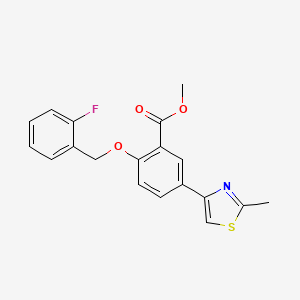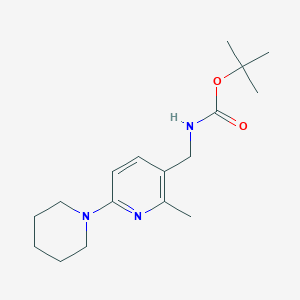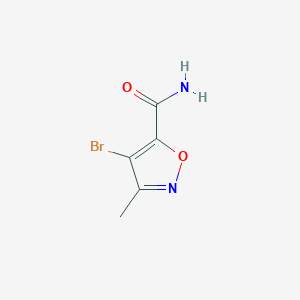
4-Bromo-3-methylisoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-methylisoxazole-5-carboxamide is a heterocyclic compound that features a five-membered isoxazole ring with a bromine atom at the 4-position, a methyl group at the 3-position, and a carboxamide group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methylisoxazole-5-carboxamide typically involves the formation of the isoxazole ring followed by the introduction of the bromine and carboxamide groups. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The nitrile oxide can be generated in situ from hydroxyimoyl halides under basic conditions. The bromination at the 4-position can be achieved using bromine or N-bromosuccinimide (NBS) under mild conditions. The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with ammonia or an amine under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition and bromination steps to ensure consistent product quality and yield. Additionally, the use of microwave irradiation can significantly reduce reaction times and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The isoxazole ring can be subjected to oxidation or reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira couplings to form more complex molecules
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: Palladium catalysts in the presence of appropriate ligands and bases
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted isoxazoles can be formed.
Coupling Products: Complex molecules with extended conjugation or additional functional groups
Aplicaciones Científicas De Investigación
4-Bromo-3-methylisoxazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates with anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-methylisoxazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the bromine atom and the carboxamide group can enhance its binding affinity and specificity towards target proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-3-methylisoxazole-5-carboxylic acid
- 4-Bromo-3-methylisoxazole-5-amine
- 3-Methylisoxazole-5-carboxamide
Uniqueness
4-Bromo-3-methylisoxazole-5-carboxamide is unique due to the combination of the bromine atom, methyl group, and carboxamide group on the isoxazole ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Propiedades
Fórmula molecular |
C5H5BrN2O2 |
|---|---|
Peso molecular |
205.01 g/mol |
Nombre IUPAC |
4-bromo-3-methyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C5H5BrN2O2/c1-2-3(6)4(5(7)9)10-8-2/h1H3,(H2,7,9) |
Clave InChI |
FLOZIAGPGVMTIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


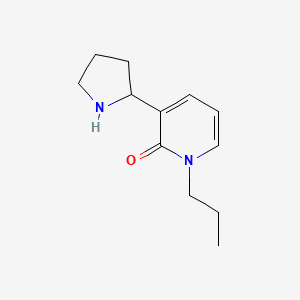
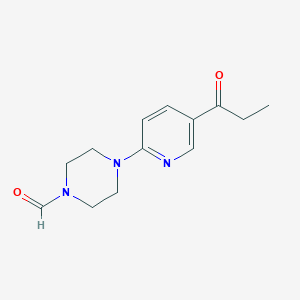
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide](/img/structure/B11796688.png)




![2-(4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)ethanol](/img/structure/B11796710.png)


![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B11796726.png)
